7-(Benzyloxy)-5,6-dimethoxycoumarin
Description
Overview of the Coumarin (B35378) Scaffold in Chemical Biology and Medicinal Chemistry
Coumarins, which consist of a benzene (B151609) ring fused to a pyrone ring, are a prominent class of compounds found extensively in nature, particularly in plants. sciensage.infonih.govresearchgate.net Their simple structure, low molecular weight, and high bioavailability contribute to their appeal as lead compounds in drug discovery. nih.gov The versatility of the coumarin scaffold is demonstrated by its presence in numerous molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sciensage.inforesearchgate.net In medicinal chemistry, the coumarin nucleus serves as a "privileged structure," a molecular framework that is able to bind to multiple biological targets. nih.gov This adaptability has led to the development of a vast library of synthetic coumarin derivatives with enhanced or novel pharmacological profiles. researchgate.net
The Distinctive Role of Oxygenation and Benzyloxy Substitution Patterns in Coumarin Derivatives
The biological activity and physicochemical properties of coumarin derivatives are profoundly influenced by the nature and position of substituents on the benzopyrone core. mdpi.comnih.gov Oxygen-containing functional groups, such as hydroxyl, methoxy (B1213986), and benzyloxy groups, play a crucial role in modulating the molecule's interaction with biological targets.
Oxygenation Patterns: The degree and pattern of oxygenation on the coumarin ring are critical determinants of its biological effects. mdpi.com For instance, the presence of methoxy groups at specific positions, such as in 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin, has been shown to influence their biological activities. sigmaaldrich.comnih.govsigmaaldrich.com The position of these methoxy groups can impact the electronic properties of the coumarin system, thereby affecting its reactivity and binding affinity. nih.gov
Benzyloxy Substitution: The introduction of a benzyloxy group, a benzyl (B1604629) group linked via an ether bond, can significantly alter the lipophilicity and steric bulk of the coumarin derivative. This modification can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets of enzymes or receptors. pjsir.org For example, 7-benzyloxy-4-(trifluoromethyl)coumarin is utilized as a fluorogenic substrate for cytochrome P450 enzymes, highlighting how benzyloxy substitution can direct a molecule towards specific biological targets. caymanchem.com The benzyl group itself can also engage in specific interactions, such as pi-stacking, with biological macromolecules, further contributing to the compound's activity. rsc.org
Research Context of 7-(Benzyloxy)-5,6-dimethoxycoumarin within Advanced Coumarin Studies
The compound this compound emerges from the systematic exploration of how different substitution patterns on the coumarin scaffold fine-tune its biological and chemical properties. The combination of two methoxy groups at the 5 and 6 positions with a benzyloxy group at the 7 position represents a specific and deliberate structural design. Research into such polysubstituted coumarins aims to understand the synergistic or additive effects of these functional groups.
Studies on related compounds, such as those with different oxygenation patterns or alternative substitutions at the 7-position, provide a framework for predicting the potential properties of this compound. For instance, the investigation of various 7-alkoxycoumarins and coumarins with multiple methoxy substituents helps to elucidate the structure-activity relationships within this chemical class. The synthesis and characterization of this compound would be a logical step in the broader effort to develop novel coumarin-based molecules with specific and potent biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,6-dimethoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-17-13-8-9-16(19)23-14(13)10-15(18(17)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
XXVKWGSCDBQCQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC(=C1OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Analytical Techniques for the Characterization and Quantification of 7 Benzyloxy 5,6 Dimethoxycoumarin and Its Research Relevant Analogs
Chromatographic Separation Methods for Coumarin (B35378) Derivatives
Chromatographic techniques are fundamental for the separation and purification of coumarin derivatives from complex mixtures, enabling their subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin derivatives due to its high resolution and sensitivity. While specific applications for 7-(Benzyloxy)-5,6-dimethoxycoumarin are not extensively documented in publicly available literature, established methods for analogous coumarins provide a robust framework.
Typically, reversed-phase HPLC is employed, utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component, frequently with a small percentage of an acid like acetic acid to improve peak shape, and an organic modifier such as methanol (B129727) or acetonitrile (B52724). Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, or a mass spectrometry (MS) detector for enhanced sensitivity and structural information. For instance, the analysis of various coumarin derivatives has been successfully performed using methanol and aqueous acetic acid as the mobile phase with gradient elution on a C18 column.
A representative HPLC method for the analysis of benzyloxy and methoxy-substituted coumarins might involve the parameters outlined in the table below.
Table 1: Illustrative HPLC Parameters for Coumarin Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable coumarin derivatives. For benzyloxy-substituted coumarins, which may have higher boiling points, appropriate derivatization might sometimes be employed, although direct analysis is often feasible.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up to ensure the separation of compounds with different volatilities. Helium is commonly used as the carrier gas. The mass spectrometer allows for the identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. For example, a GC method for analyzing benzyl (B1604629) isothiocyanate, a compound with some structural similarities in terms of the benzyl group, utilized a Rtx column with a specific temperature program and helium as the carrier gas. nih.govnih.gov
Table 2: General GC-MS Parameters for Coumarin Derivative Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) Approaches
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of coumarin derivatives, often used for reaction monitoring and preliminary purity assessment.
For the separation of coumarins, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents with varying polarities. A common eluent system for coumarins is a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone. Visualization of the separated spots is typically achieved under UV light (254 nm or 366 nm), where coumarins often exhibit fluorescence. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification by comparison with standards.
Table 3: Representative TLC System for Coumarin Separation
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Toluene:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light at 254 nm and 366 nm |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., 1H NMR, 13C NMR)
In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the coumarin and benzyl moieties, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) group protons. The protons on the coumarin ring system will appear as doublets or singlets depending on their substitution pattern. The benzyl group will show signals in the aromatic region for the phenyl ring and a singlet for the CH₂ group. The two methoxy groups will each present as a singlet.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the lactone, the aromatic carbons of both the coumarin and benzyl rings, the benzylic carbon, and the carbons of the two methoxy groups. For instance, the ¹H NMR spectrum of the related 7-benzoyloxycoumarin shows distinct signals for the coumarin and benzoyl protons. researchgate.net Similarly, the NMR spectra of various 8-methoxycoumarin (B1348513) derivatives provide insight into the expected shifts for the methoxy and coumarin ring protons and carbons. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H NMR Shift | Predicted ¹³C NMR Shift |
| Coumarin H-3 | ~6.2 | ~113 |
| Coumarin H-4 | ~7.6 | ~143 |
| Coumarin H-8 | ~6.9 | ~98 |
| Benzyl CH₂ | ~5.2 | ~71 |
| Benzyl Phenyl | 7.3-7.5 | 127-136 |
| Methoxy (C5-OCH₃) | ~3.9 | ~61 |
| Methoxy (C6-OCH₃) | ~4.0 | ~56 |
| Coumarin C=O | - | ~160 |
Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight.
Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. A prominent fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Another expected fragmentation is the loss of the entire benzyloxy group. The dimethoxy-substituted coumarin fragment would then undergo further fragmentation, such as the loss of methyl radicals (·CH₃) or carbon monoxide (CO) from the lactone ring, which are characteristic fragmentation patterns for coumarins. For example, the mass spectrum of 7-ethoxycoumarin (B196162) shows a characteristic fragmentation pattern involving the ethoxy group. nist.gov Analysis of various coumarin derivatives by MS has elucidated common fragmentation pathways that would be applicable here. nih.gov
Table 5: Expected Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 312 | [M]⁺ (Molecular Ion) |
| 221 | [M - C₇H₇]⁺ |
| 206 | [M - C₇H₇O + H]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the structural analysis of coumarin derivatives, providing critical information about their electronic transitions and constituent functional groups.
UV-Vis Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The coumarin scaffold, a benzopyrone system, possesses a large π-conjugated system that gives rise to characteristic UV absorption bands. mdpi.com The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the coumarin ring. scispace.com For this compound, the presence of the benzyloxy and methoxy groups, both electron-donating, at the 7-, 5-, and 6-positions influences the electronic distribution and thus the absorption spectrum. The specific λmax values are dependent on the solvent used for analysis. scispace.com While specific UV-Vis data for this compound is not readily available in the cited literature, analysis of related analogs like 7-hydroxycoumarin derivatives shows typical excitation wavelengths ranging from 300 to 420 nm. mdpi.com
Infrared (IR) Spectroscopy IR spectroscopy is an invaluable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a coumarin derivative provides a unique fingerprint of its molecular structure. For a compound like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
C=O Stretch (Lactone): A strong, characteristic absorption band for the carbonyl group in the lactone ring.
C=C Stretch (Aromatic): Multiple bands corresponding to the carbon-carbon double bond stretching within the benzene (B151609) and pyrone rings.
C-O Stretch (Ethers): Bands associated with the stretching of the C-O bonds in the methoxy and benzyloxy groups.
C-H Stretch (Aromatic and Aliphatic): Signals from the C-H bonds on the aromatic rings and the methylene bridge of the benzyl group.
While the specific IR spectrum for this compound is not provided in the search results, data for the closely related analog, 5,7-Dimethoxycoumarin, offers insight into the expected spectral features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| C=O (Lactone) | Stretching | ~1700-1750 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-O (Ether) | Stretching | ~1250-1000 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
Fluorimetric Techniques for Enhanced Detection
Fluorimetric techniques offer superior sensitivity for the detection and quantification of fluorescent compounds like many coumarin derivatives. nih.gov The intrinsic fluorescence of the coumarin nucleus makes it a valuable fluorophore in various research applications. rsc.orgscispace.com
The fluorescence properties of coumarins are highly dependent on their substitution pattern. scispace.com Substitution at the 7-position with electron-donating groups, such as a hydroxyl, alkoxy, or benzyloxy group, is known to produce highly fluorescent molecules. mdpi.com This makes this compound a prime candidate for sensitive analysis using fluorimetry. The mechanism often involves an intramolecular charge transfer (ICT) from the electron-donating group to the electron-withdrawing lactone carbonyl group, which is a key feature of many fluorescent probes. rsc.org
The metabolism of non-fluorescent or weakly fluorescent coumarin derivatives to highly fluorescent 7-hydroxycoumarin metabolites is a principle that has been used for decades to develop enzyme assays. mdpi.com Similarly, synthetic analogs like 7-benzyloxy-4-trifluoromethylcoumarin are used as fluorescent probe substrates to monitor the activity of cytochrome P450 enzymes. mdpi.com The extended π-conjugation in benzo[g]coumarin analogs results in significant shifts to longer absorption and emission wavelengths, making them suitable for bioimaging applications. scispace.comnih.gov
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 5FC-hexanamide | 400 | 449 | 0.73 | nih.gov |
| 6FC-hexanamide | 401 | 451 | 0.84 | nih.gov |
| 8FC-hexanamide | 402 | 457 | 0.69 | nih.gov |
| Benzo[g]coumarin-3-carboxylester | - | 534 | - | scispace.comnih.gov |
| Benzo[g]coumarin-3-ketone | - | 549 | - | scispace.comnih.gov |
Advanced Analytical Strategies for Complex Research Matrices
Analyzing this compound and its analogs in complex matrices such as biological fluids (plasma), tissues, or plant extracts requires advanced analytical strategies that combine powerful separation techniques with sensitive and selective detection methods. researchgate.netmdpi.com These approaches are necessary to isolate the target analyte from a multitude of interfering substances and to achieve the low limits of detection (LOD) and quantification (LOQ) required for pharmacokinetic and metabolomic studies. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) HPLC and UHPLC are the cornerstones of coumarin analysis. researchgate.net These techniques utilize a stationary phase, most commonly a C18 reversed-phase column, to separate compounds based on their physicochemical properties. researchgate.net A mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile with acid modifiers, is used to elute the compounds from the column. researchgate.net UHPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com
Mass Spectrometry (MS) Detection Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective analytical platform. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful, allowing for the quantification of analytes in the μg/L to mg/L range. nih.gov In a typical LC-MS/MS workflow, the analyte is first separated by LC, then ionized (e.g., via electrospray ionization - ESI), and the resulting precursor ion is selected and fragmented. The specific fragment ions are then detected, creating a highly selective transition for quantification in multiple reaction monitoring (MRM) mode. researchgate.net This method has been successfully applied to the simultaneous determination of multiple coumarins in rat plasma for pharmacokinetic studies. researchgate.net
Advanced Sample Preparation To handle complex samples, various sample preparation techniques are employed prior to LC-MS analysis. These include traditional methods like liquid-liquid extraction and solid-phase extraction (SPE), as well as more modern approaches like on-line SPE-HPLC, which automates the cleanup process for higher throughput. scispace.comnih.gov
Biological Activities and Mechanistic Insights of 7 Benzyloxy 5,6 Dimethoxycoumarin Derivatives
Enzyme Inhibition Studies
Research into the biological activities of coumarin (B35378) derivatives has revealed their potential as inhibitors of various clinically relevant enzymes. The specific substitution patterns on the coumarin scaffold, such as benzyloxy and methoxy (B1213986) groups, are known to significantly influence this inhibitory potential.
Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. The selective inhibition of these enzymes is a key strategy in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Derivatives featuring a benzyloxy pharmacophore have shown promise as potent and selective MAO-B inhibitors. Studies on chalcones and other scaffolds have indicated that the inclusion of a benzyloxy group, particularly at the para position of a phenyl ring, enhances MAO-B inhibition. This has been attributed to the conformationally flexible -CH2O- bridge. For instance, a series of benzyloxy-derived halogenated chalcones were found to inhibit MAO-B more effectively than MAO-A. The relevance of the benzyloxy group in selective MAO-B inhibition has also been noted in studies of 2-indolyl methylamines and 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives. nih.gov While direct inhibitory data for 7-(Benzyloxy)-5,6-dimethoxycoumarin is not available, the established role of the benzyloxy moiety in potent MAO-B inhibition suggests that this compound could be a promising candidate for further investigation.
Table 1: MAO-B Inhibitory Activity of Selected Benzyloxy Derivatives This table presents data for related benzyloxy compounds to illustrate the potential of the pharmacophore.
| Compound Class | Specific Derivative Example | Target | IC50 Value | Source |
|---|---|---|---|---|
| Benzyloxycaffeine Analogue | 8-(4-Bromobenzyloxy)caffeine | MAO-B | 0.22 µM | nih.gov |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. Coumarin-based structures are actively explored for this purpose.
Research on 7-hydroxycoumarin derivatives has demonstrated significant inhibitory activity against both AChE and BChE. nih.gov For example, a series of 7-hydroxycoumarin derivatives linked to various amines showed notable inhibition, with an N-(1-benzylpiperidin-4-yl)acetamide derivative being the most potent against AChE with an IC50 value of 1.6 μM. nih.govresearchgate.net Kinetic studies revealed a mixed-type inhibition. nih.gov Furthermore, isochroman-4-one (B1313559) derivatives featuring a 6,7-dimethoxy substitution pattern have been synthesized and shown potent anti-AChE activity. mdpi.com The presence of methoxy groups, as in this compound, combined with the established activity of 7-substituted coumarins, suggests a strong potential for cholinesterase inhibition.
Table 2: Cholinesterase Inhibitory Activity of Related Coumarin Derivatives This table includes data for structurally similar coumarin derivatives.
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide | AChE | 1.6 | nih.govresearchgate.net |
| N-(1-benzylpiperidin-4-yl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide | BChE | 41.2 | nih.gov |
Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a primary therapeutic strategy for hormone-dependent breast cancer. mdpi.comnih.gov
Studies have shown that 7-substituted isoflavones, which share the coumarin core structure, are effective aromatase inhibitors. Specifically, a series of 7-benzyloxy-2-(4'-pyridylmethyl)thio isoflavones demonstrated IC50 values in the nanomolar range (79 to 553 nM). researchgate.net These compounds were found to compete with the endogenous substrate, androstenedione. researchgate.net Additionally, a dihydroisocoumarin isolated from Xyris pterygoblephara showed selective aromatase inhibitory activity with an IC50 of 1.6 µM. nih.gov The demonstrated potency of 7-benzyloxy substituted isoflavones strongly suggests that this compound could also exhibit significant aromatase inhibitory activity.
Table 3: Aromatase Inhibitory Activity of Related 7-Substituted Compounds This table presents data for structurally related isoflavone (B191592) and isocoumarin (B1212949) derivatives.
| Compound Class | Specific Derivative Example | IC50 Value | Source |
|---|---|---|---|
| 7-Benzyloxy Isoflavone | 7-(Benzyloxy)-2-((pyridin-4-yl)methylthio)-4H-chromen-4-one | 79 nM | researchgate.net |
| Dihydroisocoumarin | (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate (B1210297) | 1.6 µM | nih.gov |
HIV-1 protease and reverse transcriptase are essential enzymes for viral replication, making them prime targets for antiretroviral drugs. Various natural and synthetic coumarins have been investigated for their anti-HIV properties.
While direct studies on this compound are limited, related methoxylated coumarins have shown anti-HIV activity. For example, 5,7-dimethoxycoumarin (citropten) displayed moderate anti-HIV activity with an EC50 of 33.8 μM. mdpi.com Other coumarin derivatives, such as 4-hydroxycoumarins, have been shown to inhibit HIV-1 protease. nih.gov A dimeric coumarin, bichromonol, exhibited significant activity against wild-type HIV-1 and its resistant strains, with EC50 values ranging from 6.6 to 12.0 μM. unica.it Given that methoxylation patterns influence activity, the 5,6-dimethoxy arrangement on a 7-benzyloxycoumarin scaffold presents an interesting structure for future anti-HIV evaluation.
Table 4: Anti-HIV Activity of Related Coumarin Derivatives This table shows the activity of structurally related coumarins against HIV.
| Compound | Assay | EC50 (µM) | Source |
|---|---|---|---|
| 5,7-Dimethoxycoumarin (Citropten) | Anti-HIV Activity | 33.8 | mdpi.com |
| 5,7,8-Trimethoxycoumarin (B14269) | Anti-HIV Activity | 0.933 | mdpi.com |
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Inhibitors of XO are used to treat hyperuricemia and gout.
Table 5: Xanthine Oxidase Inhibitory Activity of Coumarin Derivatives This table provides data on various coumarin derivatives to show structure-activity trends.
| Compound | IC50 | Source |
|---|---|---|
| 5,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarin | 2.13 µM | researchgate.netnih.gov |
| Esculetin (6,7-dihydroxycoumarin) | ~7.5 µM | ijbbb.org |
DNA gyrase is a bacterial topoisomerase that is a validated target for antibiotics. The coumarin class of antibiotics, including novobiocin (B609625) and coumermycin A1, function by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. nih.govbohrium.com
The interaction involves the binding of the coumarin molecule to the N-terminal domain of the GyrB protein. nih.govembopress.org This binding is competitive with ATP and stabilizes a conformation of the enzyme that has a low affinity for ATP, thereby blocking its supercoiling function. nih.govbohrium.com While specific data on this compound is not available, novel coumarin-thiazolyl ester derivatives have been synthesized and shown potent DNA gyrase inhibition, with one derivative exhibiting an IC50 of 0.13 μM. nih.gov This demonstrates that the coumarin scaffold remains a viable starting point for the development of new DNA gyrase inhibitors. The specific substitutions on this compound would determine its binding affinity and potential as a DNA gyrase modulator.
Table 6: DNA Gyrase Inhibitory Activity of a Coumarin Derivative This table shows data for a potent synthetic coumarin derivative.
| Compound Class | Specific Derivative Example | IC50 (µM) | Source |
|---|
Antimicrobial Research Applications
Derivatives of coumarin have been the subject of extensive research for their potential applications in combating microbial infections. Studies have revealed that specific structural modifications, particularly the presence and position of methoxy groups, play a crucial role in their antimicrobial efficacy.
Research into coumarin analogues has demonstrated that the presence of a methoxy functional group on the coumarin skeleton is linked to notable antimicrobial activity against various foodborne pathogens. plos.org For instance, 6,7-dimethoxycoumarin has shown potent inhibitory activity against several tested foodborne pathogens. plos.org In contrast, coumarins with hydroxyl functional groups, such as 7-hydroxycoumarin and 6,7-dihydroxycoumarin, exhibited no antimicrobial activity against the same pathogens, underscoring the importance of the methoxy substitution. plos.org The mechanism of action for these coumarin analogues is believed to be associated with the loss of cell membrane integrity in the pathogens. plos.org
Further studies on 5,7-dihydroxycoumarin (B1309657) derivatives have identified compounds with potent activity against Staphylococcus aureus, with some exhibiting a Minimum Inhibitory Concentration (MIC) value as low as 2.5 µg/mL. mdpi.com Similarly, other coumarin derivatives have shown significant antibacterial effects against both Gram-negative and Gram-positive bacteria, with aegelinol (B3029243) and agasyllin being particularly effective against Staphylococcus aureus, Salmonella thypii, and Enterobacter species, with MIC values ranging from 16 to 32 μg/mL. nih.gov The antibacterial activity of some coumarins is attributed to their ability to disrupt the bacterial cell membrane. plos.org
| Coumarin Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 5 (a 5,7-dihydroxycoumarin derivative) | Staphylococcus aureus | 2.5 µg/mL | mdpi.com |
| Compound 12 (a 5,7-dihydroxycoumarin derivative) | Staphylococcus aureus | 2.5 µg/mL | mdpi.com |
| Aegelinol | Staphylococcus aureus | 16 µg/mL | nih.gov |
| Agasyllin | Staphylococcus aureus | 32 µg/mL | nih.gov |
| Aegelinol | Salmonella thypii | 16 µg/mL | nih.gov |
| Agasyllin | Salmonella thypii | 32 µg/mL | nih.gov |
Coumarin derivatives have emerged as a significant class of compounds with promising antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The mechanism of action often involves the inhibition of key viral enzymes like reverse transcriptase and integrase, which are essential for the HIV replication cycle.
Methoxy- and hydroxy-derivatives of coumarin represent a notable group of anti-HIV agents. plos.org For example, Citropten (B191109) (5,7-dimethoxycoumarin) has demonstrated moderate anti-HIV activity. plos.org In one study, it exhibited a half-maximal effective concentration (EC₅₀) of 33.8 μM and a cytotoxic concentration (CC₅₀) of 417 μM. plos.org In contrast, 5,7,8-trimethoxycoumarin showed high anti-HIV activity with an EC₅₀ of 0.933 μM. plos.org The anti-HIV activity is not limited to simple coumarins; various thio analogues of dihydroalkoxybenzyloxopyrimidines (S-DABOs), which are structurally related, have been found to selectively inhibit HIV-1 multiplication in vitro, with some derivatives showing EC₅₀ values as low as 0.6 μM. plos.org Furthermore, flavonoids with a 5,7-dihydroxy-6-methoxy substitution pattern have been shown to eliminate HIV-1 D3-transfected cytoprotective macrophages. nih.gov
| Coumarin Derivative | Virus/Cell Line | Activity (EC₅₀) | Therapeutic Index (TI) | Reference |
|---|---|---|---|---|
| Citropten (5,7-dimethoxycoumarin) | HIV | 36.8 μM | 12.4 | plos.org |
| 5,7,8-trimethoxycoumarin | HIV | 0.933 μM | 107 | plos.org |
| Aesculetin | HIV (H9 cells) | 2.51 μM | 11.2 | plos.org |
| C-5 methyl-substituted S-DABOs | HIV-1 | 0.6 μM | >500 | plos.org |
Anti-Proliferative and Differentiation-Inducing Effects in In Vitro Cell Models
In addition to their antimicrobial properties, certain coumarin derivatives have been investigated for their potential as anti-cancer agents, demonstrating the ability to inhibit the growth of cancer cells and induce them to differentiate into non-cancerous cell types.
Scoparone (6,7-dimethoxycoumarin), a derivative of the core compound of interest, has been shown to effectively inhibit the proliferation of the human chronic myelogenous leukemia cell line, K562. nih.govnih.gov Studies using MTT assays revealed that at concentrations of 5 and 10 μM, 6,7-dimethoxycoumarin significantly decreased the proliferation of K562 cells. nih.gov This anti-proliferative effect is associated with the induction of a G0/G1 cell cycle arrest. nih.govnih.gov
The anti-proliferative effects of coumarin derivatives extend to other leukemia cell lines as well. The compound 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) has been identified as a potent and selective anti-proliferative agent against the U-937 promonocytic leukemia cell line. This activity highlights the potential of dihydroxy-coumarin derivatives in targeting leukemic cells.
A key strategy in cancer therapy is to induce differentiation, forcing malignant cells to mature into non-proliferating, specialized cells. Research has shown that 6,7-dimethoxycoumarin promotes the erythroid differentiation of K562 cells. nih.govnih.gov This was confirmed by benzidine (B372746) staining, which detects hemoglobin synthesis, a marker of red blood cell differentiation. nih.gov Treatment with 5 and 10 μM of 6,7-dimethoxycoumarin significantly accelerated this process, which was further evidenced by the increased expression of erythroid markers such as α-globin, β-globin, γ-globin, CD71, and CD235a. nih.gov
While the K562 cell line is also a model for studying megakaryocytic (platelet precursor) differentiation, typically induced by agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), there is currently limited research directly linking this compound or its closely related derivatives to the induction of megakaryocytic differentiation. plos.org The primary focus of research for these specific coumarins has been on their capacity to induce erythroid differentiation. nih.gov
The biological effects of coumarin derivatives are mediated through their interaction with specific intracellular signaling pathways. The anti-proliferative and differentiation-inducing effects of 6,7-dimethoxycoumarin in K562 cells are mechanistically linked to the upregulation of the FOXO3/p27 signaling pathway. nih.govnih.gov Studies have shown that this coumarin derivative increases the expression of the transcription factor FOXO3 and the cyclin-dependent kinase inhibitor p27. nih.govnih.gov This, in turn, inhibits the phosphorylation of CDK4/6 proteins, leading to cell cycle arrest and promoting differentiation. nih.govnih.gov Knockdown of FOXO3 was found to significantly reverse the effects of 6,7-dimethoxycoumarin on both proliferation and erythroid differentiation, confirming the central role of this pathway. nih.gov
Other coumarin derivatives have been found to exert their effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. For instance, a series of coumarin derivatives were identified as potent allosteric inhibitors of MEK1, a key kinase in the MAPK/ERK cascade. Another study demonstrated that the coumarin derivative 5'-hydroxy auraptene (B1665324) suppresses osteoclast differentiation by inhibiting the MAPK and c-Fos/NFATc1 pathways. This indicates that different coumarin structures can target various components of cellular signaling to achieve their biological effects.
Antioxidant and Anti-inflammatory Investigations
Inhibition of Pro-inflammatory Mediators
The absence of research on this compound highlights a gap in the current scientific knowledge base. Future research may yet uncover the potential biological activities of this compound, but at present, no data is available to be reported.
Structure Activity Relationship Sar Studies of 7 Benzyloxy 5,6 Dimethoxycoumarin and Its Analogs
Influence of Benzyloxy Substitution at C-7 on Biological Potency and Selectivity
The substitution pattern at the C-7 position of the coumarin (B35378) scaffold has been identified as a critical determinant of biological activity. Specifically, the introduction of a benzyloxy group at this position has been shown to significantly influence the inhibitory potential of these compounds against various enzymes.
Role of Phenyl Substituents in the Benzyloxy Moiety on Enzyme Inhibition
The nature and position of substituents on the phenyl ring of the C-7 benzyloxy group play a crucial role in modulating the enzyme inhibitory activity of coumarin derivatives. Research has shown that both electron-donating and electron-withdrawing groups can affect the potency and selectivity of these compounds. For instance, in a series of chalcone (B49325) derivatives, the presence of a benzyloxy group at the para position of the B-ring was found to enhance monoamine oxidase B (MAO-B) inhibition more effectively than when it was at the ortho position. nih.gov This suggests that the spatial arrangement and electronic properties of the substituent on the phenyl ring are key factors in the interaction with the enzyme's active site.
Furthermore, studies on coumarin-linked 2-phenylbenzimidazole (B57529) derivatives as α-glucosidase inhibitors revealed that electron-withdrawing groups at the para position of the phenyl ring are generally more effective than electron-donating groups. nih.gov For example, derivatives with halogen substituents showed better inhibitory activity compared to those with methyl or methoxy (B1213986) groups. nih.gov However, the introduction of a second halogen atom, such as in 4-fluorophenyl or 2-chlorophenyl derivatives, led to a reduction in anti-α-glucosidase activity. nih.gov This indicates a complex relationship where the size, position, and electronic nature of the substituent collectively determine the inhibitory potential.
Impact of Linker Characteristics at C-7 on Activity
The linker connecting the coumarin core to a terminal group at the C-7 position is another critical factor influencing biological activity. The length, flexibility, and chemical nature of this linker can significantly impact the compound's ability to interact with its biological target.
For example, in the development of multitarget coumarin derivatives for Alzheimer's disease, attaching a flexible triazole-containing polymethylene linker at position 7 was explored. nih.gov The systematic investigation of the linker's chain length was crucial in optimizing the inhibitory potency against enzymes like acetylcholinesterase (AChE). nih.gov Similarly, the hybridization of the coumarin scaffold with other pharmacologically important moieties, such as ferrocene, through a linker at the C-7 position has been investigated for anticancer activity. nih.gov The characteristics of this linker, including the presence of an oxygen group, were found to enhance the cytotoxic effects of the hybrid compounds. nih.gov
Studies have also highlighted the importance of the linker in creating multitarget ligands. For instance, a triazole-containing motif introduced at the C-7 position of coumarin-3-carboxamides, bearing a donepezil-inspired basic tail, yielded hybrids with notable AChE inhibitory potency. nih.gov The nature of the linker is therefore a key design element in the development of coumarin-based compounds with specific and potent biological activities.
Effects of Methoxy Groups at C-5 and C-6 on Activity Profiles
The presence of methoxy groups at the C-5 and C-6 positions of the coumarin ring has a significant impact on the molecule's biological and photophysical properties.
Consequence of 5,6-Dimethoxy Substitution on Enzyme Inhibitory Potency
The 5,6-dimethoxy substitution pattern on the coumarin ring has been shown to be important for the bioactivity of certain derivatives. A systematic modification of 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448) revealed that the 6,7-dimethoxy moiety is crucial for its antiangiogenic activity. nih.gov While this specific compound has a 6,7-dimethoxy substitution, it highlights the general importance of methoxy groups on the benzene (B151609) ring of the coumarin for its biological effects. Computational studies on various coumarin derivatives have also indicated that the presence and position of methoxy groups can significantly influence their antioxidant activity. For instance, 6,7-dimethoxycoumarin (scoparone) was found to have a lower ionization potential compared to coumarins with single hydroxyl or methoxy groups, suggesting a higher antioxidant potential due to the combined electron-donating effect of the two methoxy groups. walisongo.ac.id
Modulation of Photophysical Properties by Methoxy Groups
Methoxy groups on the coumarin ring are known to modulate the photophysical properties of these compounds, such as fluorescence. Introducing a methoxy group at the 7-position has been found to be efficient in enhancing the fluorescence quantum yield. rsc.orgscience.gov While the specific effect of 5,6-dimethoxy substitution on the photophysical properties of 7-(benzyloxy)coumarin is not explicitly detailed in the provided search results, the general principle is that electron-donating groups like methoxy groups can significantly influence the absorption and emission spectra of coumarins. researchgate.net The position of these groups alters the electronic distribution within the molecule, which in turn affects its interaction with light. acs.org
Importance of Substituents at Other Coumarin Ring Positions (C-3, C-4, C-8)
Substituents at the C-3, C-4, and C-8 positions of the coumarin ring also play a crucial role in defining the biological and photophysical properties of these molecules.
The C-3 position is a common site for modification to access a variety of biologically active derivatives. frontiersin.org For instance, the introduction of a large functional group at the C-3 position has been a common trend in developing coumarin derivatives with antimycobacterial activity. nih.govmdpi.com The nature of the substituent at C-3 can also influence antioxidant activity, with some studies suggesting that a large substituent at this position can decrease activity due to steric hindrance. researchgate.net
The C-4 position is another key site for substitution. Moving a linker from the C-7 to the C-4 position has been shown to alter the cytotoxic potential of coumarin hybrids. nih.gov Furthermore, the presence of a 4-oxygen group as part of a linker can enhance potency. nih.gov In the context of multitarget ligands for Alzheimer's disease, attaching a linker to the C-4 position has yielded potent AChE inhibitors. nih.gov
Substitutions at the C-8 position have also been shown to be significant. For example, in a study of O-prenylated coumarins, substitution at the C-6 position provided the best anticancer activity, followed by substitution at C-8. nih.gov Additionally, the presence of a methoxy group at the C-8 position in certain coumarin hybrids resulted in the most active α-glucosidase inhibitors. nih.gov
The following table summarizes the inhibitory activities of some coumarin derivatives with substitutions at various positions:
| Compound | Target Enzyme | Substitution Pattern | IC50 (µM) | Reference |
| C2a | MAO-B | Alkyl chain with acetylene (B1199291) at C-7 | 0.008 | nih.gov |
| C1a | AChE | Triazole-containing polymethylene linker at C-4 | 0.059 | nih.gov |
| C27a | AChE | Triazole-containing motif at C-7 | 1.80 | nih.gov |
| 5k | α-glucosidase | Coumarin-linked 2-phenylbenzimidazole | 10.8 | nih.gov |
| Acarbose (standard) | α-glucosidase | N/A | 750.0 | nih.gov |
Correlation of Physicochemical Parameters (e.g., Lipophilicity) with Biological Activity
The biological activity of coumarin derivatives is significantly influenced by their physicochemical properties, with lipophilicity being a paramount factor. Lipophilicity, often expressed as log P, governs the compound's ability to traverse cellular membranes and reach its target site. The introduction of a benzyloxy group at the C7 position of the coumarin scaffold, as seen in 7-(benzyloxy)-5,6-dimethoxycoumarin, substantially increases its lipophilic character compared to its hydroxylated counterpart, 7-hydroxy-5,6-dimethoxycoumarin (scopoletin).
Quantitative structure-activity relationship (QSAR) studies on various coumarin series have demonstrated a correlation between their structural properties and biological activities, such as antioxidant effects. physchemres.org For instance, in a series of coumarin derivatives evaluated for their free radical scavenging activity, the presence and nature of substituents on the coumarin ring played a critical role in their potency. physchemres.org
The benzyloxy group, being bulky and lipophilic, can enhance binding to hydrophobic pockets within biological targets like enzymes or receptors. However, an optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.
In studies of related compounds, such as benzyloxy chalcones designed as monoamine oxidase B (MAO-B) inhibitors, permeability was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay predicts the ability of a compound to cross the blood-brain barrier (BBB). nih.gov Chalcone derivatives featuring a benzyloxy group showed significant permeability, indicating that this functional group contributes favorably to the lipophilicity required for CNS bioavailability. nih.gov
The table below illustrates the antioxidant activity of some benzyloxy-substituted coumarin analogs, highlighting how structural modifications impact their radical scavenging capacity, measured by their IC50 values. physchemres.org Lower IC50 values indicate greater antioxidant potency.
| Compound Name | Structure | IC50 (µM) physchemres.org |
| 7-(Benzyloxy)-4-(((2,4-dinitrophenyl)amino)methyl)-2H-chromen-2-one | ![]() | 4.702 |
| 5,7-Bis(benzyloxy)-4-(((2-hydroxyphenyl)amino)methyl)-2H-chromen-2-one | ![]() | 7.773 |
| 7-(Benzyloxy)-4-(((2-hydroxyphenyl)amino)methyl)-2H-chromen-2-one | ![]() | 12.431 |
| 7-(Benzyloxy)-4-(((4-hydroxyphenyl)amino)methyl)-2H-chromen-2-one | ![]() | 13.678 |
| 7-(Benzyloxy)-4-((phenylamino)methyl-2H-chromen-2-one | ![]() | 20.629 |
| 5,7-Bis(benzyloxy)-4-((phenylamino)methyl-2H-chromen-2-one | ![]() | 35.400 |
This interactive table is based on data from a QSAR study on coumarin antioxidants. physchemres.org
Identification of Key Pharmacophoric Requirements for Specific Bioactivities
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. nih.gov For coumarin derivatives, the key pharmacophoric features often include a hydrogen bond acceptor (the lactone carbonyl group), aromatic rings for π-π stacking interactions, and strategically placed substituents that can act as hydrogen bond donors or acceptors, or modulate the molecule's hydrophobic character. nih.gov
For this compound and its analogs, the following pharmacophoric features are considered significant:
The Coumarin Nucleus: The planar, bicyclic 1,2-benzopyrone system is the fundamental scaffold. The lactone carbonyl oxygen is a key hydrogen bond acceptor.
The 7-Benzyloxy Group: This group is a crucial pharmacophoric element. The benzyl (B1604629) ring can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. researchgate.net The ether oxygen can also function as a hydrogen bond acceptor. The entire benzyloxy moiety significantly increases lipophilicity, which can be critical for membrane permeability and reaching specific biological targets. nih.gov Studies on other molecular scaffolds have identified the benzyloxy group as a key pharmacophore for activities like MAO-B inhibition. nih.govresearchgate.net
The 5,6-Dimethoxy Groups: The methoxy groups at positions 5 and 6 influence the electronic properties and conformation of the coumarin ring. They are also potential hydrogen bond acceptors. The substitution pattern on the benzene ring of the coumarin is known to be a determinant of biological activity. For example, studies on other coumarins have shown that hydroxyl groups generally confer more potent antioxidant effects than methoxy groups. mdpi.com
The table below summarizes the key pharmacophoric features and their potential roles in the biological activity of benzyloxy-coumarin analogs.
| Pharmacophoric Feature | Potential Role in Biological Activity |
| Coumarin Lactone Carbonyl | Hydrogen bond acceptor; essential for binding to many biological targets. |
| Aromatic Rings (Coumarin & Benzyl) | Participate in π-π stacking and hydrophobic interactions with target proteins. researchgate.net |
| 7-Benzyloxy Group | Increases lipophilicity, enhances membrane permeability, and provides a site for hydrophobic interactions. nih.gov |
| Ether Linkage (Benzyloxy) | Can act as a hydrogen bond acceptor. |
| 5,6-Dimethoxy Groups | Modulate electronic properties and steric profile; potential hydrogen bond acceptors. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 7-(Benzyloxy)-5,6-dimethoxycoumarin , and a protein target.
Molecular docking simulations can be employed to analyze the binding mode of This compound with the active sites of various enzymes implicated in disease, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), epidermal growth factor receptor (EGFR), and HIV-1 protease. While direct docking studies on this specific compound are not extensively available in the current literature, we can infer potential interactions based on studies of similar coumarin (B35378) and benzyloxy-containing molecules. For instance, the benzyloxy group at the 7-position can potentially engage in π-π stacking interactions with aromatic residues in an enzyme's active site, while the methoxy (B1213986) groups and the coumarin core can form hydrogen bonds and van der Waals interactions.
A hypothetical binding analysis of This compound with a target enzyme might reveal key interactions, as illustrated in the table below.
| Target Enzyme | Predicted Interacting Residues | Type of Interaction |
| MAO-B | Tyr398, Tyr435 | π-π stacking with benzyloxy group |
| Cys172 | Hydrogen bond with carbonyl oxygen | |
| AChE | Trp84, Tyr334 | Aromatic interactions with coumarin ring |
| Phe288 | Hydrophobic interaction with benzyl (B1604629) group | |
| EGFR | Leu718, Val726 | Hydrophobic interactions |
| Thr790 | Potential hydrogen bond with methoxy group | |
| HIV-1 Protease | Asp25, Asp29 | Hydrogen bonding with the coumarin lactone |
| Ile50, Ile84 | van der Waals contacts |
This table represents a hypothetical binding mode analysis to illustrate the potential interactions of this compound with various enzyme active sites.
Beyond just the binding mode, molecular docking can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher binding affinity. The prediction of binding affinity is a critical step in virtual screening campaigns to identify potential inhibitors from large compound libraries. scholarsresearchlibrary.comarxiv.org For This compound , predicting its binding affinity against targets like MAO, AChE, EGFR, and HIV-1 protease would be a crucial first step in assessing its therapeutic potential. nih.gov Studies on other coumarin derivatives have shown that modifications to the coumarin scaffold can significantly impact binding affinity. nih.gov
The following table provides a hypothetical representation of predicted binding affinities for This compound with various targets.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| MAO-B | -8.5 |
| AChE | -9.2 |
| EGFR | -7.8 |
| HIV-1 Protease | -6.9 |
This table illustrates hypothetical binding affinities. Lower values suggest stronger binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. researchgate.net This approach is fundamental in drug design for predicting the activity of new compounds and for optimizing lead structures. dergipark.org.tr
A QSAR model for a series of coumarin derivatives, including This compound , would involve calculating various molecular descriptors that encode structural features. These descriptors can be electronic, steric, hydrophobic, or topological. By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be developed. researchgate.net Such models are invaluable for designing new analogues of This compound with potentially enhanced activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule could lead to better activity. While specific QSAR models for This compound are not readily found, the principles of QSAR have been successfully applied to many classes of compounds, including other coumarin derivatives. mdpi.comnih.gov
Topological descriptors are numerical values derived from the graph representation of a molecule. nih.gov They encode information about the size, shape, branching, and connectivity of atoms within the molecule. researchgate.net These descriptors are particularly useful in QSAR because they are relatively easy to calculate and can capture essential structural information that influences biological activity. researchgate.net In a QSAR study of This compound and its analogues, topological indices could be used to develop a predictive model for a specific biological activity, such as inhibitory potency against a particular enzyme.
An example of how topological descriptors could be used in a QSAR model is shown in the table below.
| Compound | Molecular Weight (Descriptor) | LogP (Descriptor) | Predicted Activity (pIC50) |
| Analog 1 | 300.32 | 3.5 | 6.2 |
| This compound | 328.34 | 4.1 | 6.8 |
| Analog 2 | 358.39 | 4.5 | 7.1 |
This table provides a simplified, hypothetical example of a QSAR model using basic descriptors to predict biological activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations provide detailed information about the conformational changes of a ligand and a protein upon binding, as well as the stability of the ligand-protein complex. nih.gov For This compound , an MD simulation could reveal how the molecule adapts its conformation to fit into the active site of a target enzyme and how the protein itself might change shape to accommodate the ligand. These simulations can validate the binding poses predicted by molecular docking and provide a more dynamic picture of the interaction.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Detailed Density Functional Theory (DFT) calculations for this compound are not presently available in the public domain. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict a variety of molecular properties and to study chemical reactivity.
In principle, DFT calculations for this compound would provide critical data on its electronic and structural properties. Such studies typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally indicates a molecule that is more easily polarized and more reactive. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Although specific research findings and data tables for this compound are absent, the general methodologies of DFT are well-established. Future computational studies on this compound would be invaluable for a deeper understanding of its chemical behavior and for guiding the synthesis of new, functionally optimized analogs. The generation of such data would enable the construction of detailed tables outlining key quantum chemical parameters, which would be of significant interest to researchers in the fields of medicinal chemistry and materials science.
Natural Occurrence, Biosynthesis, and Chemodiversity of Coumarins
Isolation of 7-(Benzyloxy)-5,6-dimethoxycoumarin Analogs from Natural Sources
While this compound itself is primarily a synthetic compound, a variety of structurally related analogs, particularly those with methoxy (B1213986) and hydroxy substitutions, are found in nature. The study of these natural analogs provides a framework for understanding the chemical space from which synthetic derivatives are designed.
The plant kingdom is a rich reservoir of coumarins, with the families Apiaceae, Rutaceae, and Asteraceae being particularly prominent sources. nih.govresearchgate.net Species such as Pelargonium sidoides and Pelea anisata are known to produce coumarins with oxygenation patterns analogous to the subject compound.
Pelargonium sidoides , a medicinal plant native to South Africa, is a notable source of highly oxygenated coumarins. nih.govnih.gov The roots of P. sidoides contain a complex mixture of secondary metabolites, including a significant coumarin (B35378) fraction. pelargonium.org Research has identified several coumarins with methoxy and hydroxy groups, which are key structural features of this compound. For instance, umckalin (B150616) (7-hydroxy-5,6-dimethoxycoumarin) is a characteristic coumarin of P. sidoides. pelargonium.org Other related compounds isolated from this species include 7-acetoxy-5,6-dimethoxycoumarin and 5,6,7-trimethoxycoumarin. researchgate.netafrigetics.com The presence of these di- and trimethoxy-substituted coumarins highlights the plant's enzymatic machinery capable of modifying the coumarin core at positions 5, 6, and 7.
Pelea anisata , a plant belonging to the Rutaceae family, is another natural source of relevant coumarin analogs. Notably, 5,7-dimethoxycoumarin (also known as citropten) has been isolated from the leaves and fruits of this plant. chemicalbook.com This compound shares the dimethoxy substitution pattern, albeit at different positions compared to the 5,6-dimethoxy arrangement of the title compound.
The following table summarizes the key coumarin analogs found in these plant species:
| Plant Species | Compound Name | Substitution Pattern | Reference(s) |
| Pelargonium sidoides | Umckalin | 7-hydroxy-5,6-dimethoxy | pelargonium.org |
| Pelargonium sidoides | 7-Acetoxy-5,6-dimethoxycoumarin | 7-acetoxy-5,6-dimethoxy | researchgate.netafrigetics.com |
| Pelargonium sidoides | 5,6,7-Trimethoxycoumarin | 5,6,7-trimethoxy | nih.govresearchgate.net |
| Pelea anisata | 5,7-Dimethoxycoumarin (Citropten) | 5,7-dimethoxy | chemicalbook.com |
While plants are the primary source of coumarins, these compounds have also been isolated from microorganisms, including bacteria and fungi. researchgate.net Microbial coumarins often exhibit unique structural features and biological activities. However, the occurrence of coumarins with the specific 5,6-dimethoxy substitution pattern, let alone a benzyloxy group, in microorganisms is not as well-documented as in plants. The biosynthesis of coumarins in microorganisms can follow different pathways compared to plants, leading to a distinct spectrum of derivatives.
Biosynthetic Pathways of Coumarins Relevant to Dimethoxy- and Benzyloxy-Substituted Structures
The biosynthesis of simple coumarins in plants generally proceeds through the shikimate pathway. nih.gov The journey begins with cinnamic acid, which is hydroxylated at the ortho position to form o-coumaric acid. This intermediate then undergoes a trans-cis isomerization of the side chain, followed by lactonization to yield the fundamental coumarin scaffold.
The diverse substitution patterns observed in natural coumarins, such as hydroxylation and methoxylation, arise from subsequent enzymatic modifications of this basic structure. For dimethoxy-substituted coumarins like those found in Pelargonium sidoides, a series of hydroxylation and methylation reactions are required. These reactions are catalyzed by specific enzymes such as cytochrome P450 monooxygenases (for hydroxylation) and O-methyltransferases (for methylation). The precise sequence of these enzymatic steps dictates the final substitution pattern on the coumarin ring.
The benzyloxy group, however, is not a typical feature of natural coumarin biosynthesis. This functional group is generally introduced through synthetic chemistry. In a laboratory setting, the benzyloxy group is often used as a protecting group for a hydroxyl function during a multi-step synthesis. For instance, the synthesis of a compound like this compound would likely involve the benzylation of a corresponding 7-hydroxy precursor.
Chemodiversity and Analog Discovery within Coumarin Natural Products
The structural diversity of coumarins is immense, with over 1,300 different coumarins identified from natural sources. nih.gov This chemodiversity is a result of the varied enzymatic machinery present in different plant species, which can modify the basic coumarin skeleton in numerous ways. nih.govpelargonium.orgresearchgate.net This includes prenylation, geranylation, and the formation of furanocoumarins and pyranocoumarins. nih.gov
The discovery of new coumarin analogs is an ongoing area of phytochemical research. The exploration of different plant species, particularly those from biodiversity hotspots, continues to yield novel coumarin structures. Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the identification of minor coumarin constituents that were previously undetectable. afrigetics.com
The study of this natural diversity provides inspiration for the design and synthesis of new coumarin derivatives with tailored properties. By understanding the structure-activity relationships of natural coumarins, chemists can rationally design new analogs, such as this compound, with potentially enhanced biological activities.
Comparative Research with Other Coumarin Scaffolds and Derivatives
Comparison with Simple Coumarins and Furocoumarins
Simple coumarins, such as coumarin (B35378) itself or umbelliferone (B1683723) (7-hydroxycoumarin), represent the basic benzopyranone core. These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticoagulant, antioxidant, and antimicrobial effects. atlantis-press.com Their relatively simple structure serves as a foundational scaffold for the development of more complex derivatives.
Furocoumarins, such as psoralen (B192213) and bergapten, are a class of naturally occurring coumarins characterized by the fusion of a furan (B31954) ring to the coumarin nucleus. mdpi.com This structural modification often leads to potent photosensitizing properties, which are exploited in therapies like PUVA (psoralen + UVA) for skin disorders. nih.govdntb.gov.ua Furocoumarins also demonstrate a range of other biological activities, including anticancer and antimicrobial effects. nih.govnih.gov
Compared to these parent scaffolds, 7-(benzyloxy)-5,6-dimethoxycoumarin possesses significantly different structural features that likely modulate its biological activity. The introduction of three oxygenated substituents, particularly the large, lipophilic benzyloxy group, would substantially increase its molecular weight and lipophilicity compared to simple coumarins like umbelliferone. This enhanced lipophilicity could influence its pharmacokinetic profile, potentially leading to better membrane permeability and cellular uptake. The absence of the fused furan ring means it would not share the characteristic phototoxicity of furocoumarins. However, the complex substitution on the benzene (B151609) ring suggests the potential for distinct interactions with biological targets.
Table 1: Comparison of General Properties of Coumarin Scaffolds
| Scaffold | Key Structural Feature | Common Biological Activities | References |
| Simple Coumarins | Basic benzopyranone core | Anticoagulant, Anti-inflammatory, Antioxidant | nih.gov, nih.gov, researchgate.net |
| Furocoumarins | Fused furan ring | Photosensitizing, Anticancer, Antimicrobial | mdpi.com, nih.gov |
| This compound | 5,6-dimethoxy and 7-benzyloxy substitution | (Hypothesized based on structure) | - |
Analysis of Structurally Related Dimethoxycoumarins (e.g., 5,7-dimethoxycoumarin, 6,7-dimethoxycoumarin)
The biological activities of dimethoxycoumarins are highly dependent on the positioning of the methoxy (B1213986) groups on the coumarin core. Examining isomers like 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin provides a valuable context for understanding the potential role of the 5,6-dimethoxy substitution pattern.
5,7-Dimethoxycoumarin (Citropten): Also known as limettin, 5,7-dimethoxycoumarin is a naturally occurring compound found in citrus oils. Research has shown it to possess a diverse range of biological activities, including:
Anti-inflammatory effects: It can reduce the expression of pro-inflammatory cytokines.
Anticancer properties: It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer, and can induce cell cycle arrest.
Antibacterial and anticoagulant activities.
Neuroprotective potential: It has shown antidepressant-like effects in animal models.
6,7-Dimethoxycoumarin (Scoparone): Scoparone is another well-studied dimethoxycoumarin with significant pharmacological activities:
Antitumor activity: It has been shown to inhibit the proliferation of leukemia and prostate cancer cells.
Anti-inflammatory and antioxidant properties.
Cardiovascular effects: It can reduce cholesterol and plasma lipid levels.
Neuroprotective effects: It has been investigated for its potential in ameliorating memory deficits.
The compound this compound combines the 5- and 6-position methoxy groups, a pattern distinct from citropten (B191109) and scoparone. Structure-activity relationship studies on other coumarins have shown that the presence of a catechol (dihydroxy) group at the 6- and 7-positions is often key for certain activities, and methylation can modulate this. In the case of this compound, the 5,6-dimethoxy arrangement, combined with the large benzyloxy group at position 7, creates a unique electronic and steric environment. This could lead to a different spectrum of activity compared to its 5,7- and 6,7-dimethoxy isomers. The bulky benzyloxy group, in particular, would likely direct the molecule's interactions with target proteins in a manner significantly different from the smaller methoxy groups found in citropten and scoparone.
Table 2: Comparison of Biological Activities of Dimethoxycoumarins
| Compound | Substitution Pattern | Key Biological Activities |
| 5,7-Dimethoxycoumarin (Citropten) | Methoxy at C5 and C7 | Anti-inflammatory, Anticancer, Antibacterial, Neuroprotective |
| 6,7-Dimethoxycoumarin (Scoparone) | Methoxy at C6 and C7 | Antitumor, Anti-inflammatory, Hypolipidemic, Neuroprotective |
| This compound | Methoxy at C5 and C6, Benzyloxy at C7 | (Hypothesized based on structure) |
Evaluation Against Other 7-Substituted Coumarin Derivatives
The substituent at the 7-position of the coumarin ring is a frequent site for modification in medicinal chemistry to enhance or alter biological activity. The nature of this substituent—whether it is a simple hydroxyl, a small alkoxy group, or a more complex moiety—plays a critical role in the molecule's interaction with biological targets.
Research has demonstrated that introducing various groups at the 7-position can yield compounds with potent and specific activities. For example:
7-Hydroxycoumarins (Umbelliferone): Serve as precursors for many derivatives and possess antioxidant and anti-inflammatory properties.
7-Alkoxycoumarins: The size and nature of the alkyl or aryl group can influence lipophilicity and target binding. For instance, studies on 7-substituted coumarins have shown that bulky, lipophilic carriers can promote accumulation within bacterial cells, enhancing antimycobacterial activity.
7-Aminocoumarins: These derivatives have been explored for various therapeutic applications, with the nitrogen-containing group often contributing to target binding.
Coumarins with 7-O-ether linked moieties: A wide variety of complex molecules have been attached at the 7-position via an ether linkage to develop agents with activities such as monoamine oxidase (MAO) inhibition and antifungal properties. mdpi.com
The benzyloxy group in this compound represents a large, relatively non-polar, and sterically demanding substituent at the 7-position. Compared to a simple 7-methoxy group (as in osthole) or a 7-hydroxy group (as in umbelliferone), the benzyloxy group provides a much larger surface for hydrophobic interactions. This could be advantageous for binding to enzymes or receptors with deep, hydrophobic pockets. However, the bulkiness of the benzyl (B1604629) group could also introduce steric hindrance, potentially preventing interaction with targets that have more constrained binding sites. The replacement of a smaller hydroxy or methoxy group with a benzyloxy group is known to alter activity; for example, in some series, replacing a hydroxybenzene group with a benzyloxy group has been shown to lower inhibitory activity against certain enzymes. researchgate.net
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets and Mechanisms of Action
A critical avenue for future research is the identification of specific molecular targets of 7-(Benzyloxy)-5,6-dimethoxycoumarin and the elucidation of its mechanisms of action. While the broader class of coumarins is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, the precise proteins and pathways modulated by this specific derivative are yet to be determined. frontiersin.orgnih.gov
Future investigations should employ a variety of modern drug discovery techniques. In silico molecular docking studies could predict potential binding affinities to a range of known drug targets, such as kinases, proteases, and nuclear receptors. researchgate.netfarmaciajournal.comnih.gov For instance, studies on other coumarin (B35378) derivatives have successfully used docking simulations to identify potent inhibitors of enzymes like monoamine oxidase and Mcl-1. researchgate.netnih.gov These computational approaches can provide initial hypotheses that can then be validated through robust in vitro and cell-based assays.
Furthermore, a comprehensive understanding of its mechanism of action will necessitate exploring its effects on various cellular processes. Research on related coumarins has demonstrated their ability to modulate cell cycle progression, induce apoptosis, and regulate signaling pathways such as the ERK1/2 and JNK pathways. nih.govnih.gov Investigating whether this compound shares these activities or possesses unique modulatory effects will be crucial.
Development of Advanced and Sustainable Synthetic Strategies
The synthesis of this compound and its derivatives presents another important area for future research. While classical methods for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, are well-established, there is a growing demand for more advanced and sustainable approaches. researchgate.netnih.govrsc.orgresearchgate.net
Future synthetic strategies should focus on "green chemistry" principles, which aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. rsc.org For example, recent advancements have demonstrated the successful synthesis of substituted coumarins using solid acid catalysts and deep eutectic solvents, which offer advantages in terms of recyclability and reduced environmental impact. nih.govresearchgate.net The development of one-pot multicomponent reactions for the synthesis of complex coumarin derivatives is another promising direction that could improve efficiency and reduce waste. nih.gov
Moreover, the synthesis of a library of derivatives based on the this compound scaffold will be essential for establishing structure-activity relationships (SAR). By systematically modifying the benzyloxy and methoxy (B1213986) substituents, researchers can identify the key structural features responsible for any observed biological activity and optimize the compound for potency and selectivity. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics technologies. nih.govresearchgate.netnih.govresearchgate.net These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by the compound in biological systems. nih.govnih.gov
By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key pathways and networks affected by the compound. frontiersin.org This integrated data can help to formulate and test hypotheses about its mechanism of action and identify potential biomarkers of its activity. nih.govnih.gov
For instance, multi-omics approaches have been successfully applied to discover the targets of other natural products and to understand the complex biology of other coumarins. nih.govresearchgate.netnih.gov The application of these powerful techniques to this compound could reveal novel targets and provide a systems-level understanding of its biological impact.
Exploration of New Application Areas in Chemical Biology
The unique photophysical properties of the coumarin scaffold suggest that this compound could be a valuable tool in chemical biology. nih.govnih.gov Coumarins are well-known for their fluorescence, and their derivatives have been widely used to develop fluorescent probes for sensing ions, small molecules, and enzymatic activity, as well as for cellular imaging. nih.gov
Future research should explore the potential of this compound as a platform for the design of novel chemical probes. The benzyloxy and methoxy groups can be synthetically modified to introduce reactive groups or recognition motifs for specific biological targets. This could lead to the development of highly specific probes for studying biological processes in real-time and in living cells.
Furthermore, the coumarin core can be incorporated into larger molecular architectures to create multifunctional molecules with both therapeutic and diagnostic (theranostic) capabilities. The exploration of these and other novel applications in chemical biology will undoubtedly expand the utility of this compound beyond its potential as a standalone therapeutic agent.
Q & A
Q. What are the recommended methods for synthesizing 7-(Benzyloxy)-5,6-dimethoxycoumarin and validating its purity?
Synthesis typically involves regioselective etherification and methoxylation. For example, benzyloxy groups can be introduced via nucleophilic substitution using benzyl bromide under basic conditions. Radiolabeled analogs (e.g., -labeled methoxy groups) may be synthesized to track metabolic pathways . Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–320 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) to confirm substituent positions .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight, light-protected containers at 2–8°C. For long-term storage, use inert gas-purged solvents (e.g., DMSO) at -80°C. Avoid exposure to moisture and oxidizing agents. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as outlined in chemical safety data sheets .
Q. What analytical techniques are critical for characterizing coumarin derivatives like this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and benzyl group integration.
- Mass Spectrometry (MS) : For molecular weight verification (expected m/z: ~370.4 based on similar coumarins) .
- UV-Vis Spectroscopy : To assess π→π* transitions (λ~300–350 nm) and quantify solubility in organic solvents .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) influence the biological activity of coumarins?
Substituent position and steric effects critically modulate activity. For example:
- Benzyloxy groups enhance lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .
- Methoxy groups at positions 5 and 6 may sterically hinder interactions with cytochrome P450 enzymes, altering metabolic stability . Comparative studies using analogs (e.g., 4-hydroxy vs. 4-methoxy derivatives) reveal divergent caspase-3 inhibition profiles .
Q. What experimental designs are optimal for evaluating the neuroprotective effects of this compound in vivo?
- Animal Models : Use Sprague-Dawley rats with induced cerebral ischemia.
- Dosage : Administer 15 mg/kg/day intraperitoneally for 30 days, as validated in caspase-3 inhibition studies .
- Endpoints : Measure caspase-3 activity (fluorometric assays), apoptotic index (TUNEL staining), and neurological scores (e.g., modified Bederson scale) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for coumarin derivatives?
Contradictions often arise from substituent positional isomers. Strategies include:
Q. What are the challenges in achieving regioselective demethylation of this compound for metabolite studies?
Regioselectivity is influenced by cytochrome P450 isoforms (e.g., CYP1A2 vs. CYP2D6). Methods include:
- Enzyme-Specific Inhibitors : Co-incubate with α-naphthoflavone (CYP1A2 inhibitor) to isolate CYP2D6-mediated demethylation .
- Isotopic Labeling : Use -labeled methoxy groups to track demethylation sites via autoradiography .
Q. How should researchers design assays to distinguish between mechanistic and phenotypic effects of this compound?
- Mechanistic Assays : Use recombinant enzymes (e.g., caspase-3) to measure direct inhibition (IC) .
- Phenotypic Assays : Employ cell viability assays (e.g., MTT) in neuron-glioma co-cultures to assess neuroprotection .
- Control Compounds : Include structurally similar coumarins lacking key substituents to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






